Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Senior Application Scientist's Perspective
In the dynamic landscape of chemical synthesis, the development of efficient, selective, and stable catalysts remains a paramount objective. The ability to construct complex molecular architectures, particularly those central to active pharmaceutical ingredients (APIs), hinges on the fine-tuning of the catalyst's coordination sphere. It is in this context that pincer ligands have emerged as a powerful class of ancillary ligands, prized for their thermal stability and the unique reactivity they impart to metal centers.
This guide focuses on a particularly noteworthy member of this family: Bis(2-(dicyclohexylphosphino)ethyl)amine. As a non-symmetrical PNP pincer ligand, it offers a compelling combination of strong σ-donating alkylphosphine moieties and a central secondary amine donor. This unique electronic and steric profile makes it a highly effective ligand for a range of transition metal-catalyzed reactions. This document is designed not merely as a repository of information, but as a practical guide for the discerning researcher. We will delve into its commercial availability, fundamental properties, and, most critically, its application in catalysis, supported by mechanistic insights and actionable protocols.
Core Attributes and Commercial Availability
Bis(2-(dicyclohexylphosphino)ethyl)amine, often referred to by its CAS Number 550373-32-5 , is a white to off-white solid.[1][2] Its structure features a central secondary amine linking two ethyl chains, each terminated by a dicyclohexylphosphino group. This tridentate P,N,P coordination motif is the cornerstone of its utility.
Physicochemical Properties
A summary of the key physical and chemical properties of Bis(2-(dicyclohexylphosphino)ethyl)amine is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 550373-32-5 | [1][3][4][5] |
| Molecular Formula | C₂₈H₅₃NP₂ | [1][2][3] |
| Molecular Weight | 465.67 g/mol | [1][3][4] |
| Appearance | White solid | [1] |
| Melting Point | 64-69 °C | |
| Purity | Typically ≥96% | [1] |
| Solubility | Insoluble in water.[6] Soluble in many organic solvents. |
| Sensitivity | Air sensitive.[1][6] |
Commercial Sourcing
Bis(2-(dicyclohexylphosphino)ethyl)amine is readily available from several reputable chemical suppliers, ensuring a consistent supply for research and development purposes. The table below provides an overview of common vendors.
| Supplier | Typical Purity | Catalog Number (Example) |
| Strem Chemicals | min. 96% | 15-7310 |
| Sigma-Aldrich (Merck) | 97% | 739030 |
| Thermo Fisher Scientific (Alfa Aesar) | 97+% | H60269 |
| Pharmaffiliates | Inquiry | PA 27 10218 |
| Smolecule | In Stock | S944132 |
Note: Availability, pricing, and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
The Heart of the Matter: Coordination Chemistry and Catalytic Applications
The efficacy of Bis(2-(dicyclohexylphosphino)ethyl)amine stems from its behavior as a "pincer" ligand. Upon coordination to a metal center, it forms two stable five-membered chelate rings, creating a rigid and sterically defined environment that enhances catalyst stability and influences reactivity.
// Central Metal
M [label="M", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5, pos="0,0!"];
// Ligand Atoms
N [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.4, pos="0,1.5!"];
P1 [label="P", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.4, pos="-1.5,0.5!"];
P2 [label="P", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.4, pos="1.5,0.5!"];
H [label="H", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.3, pos="0,2.2!"];
// Ethyl Chains
C1 [label="CH₂", pos="-0.7,1.8!"];
C2 [label="CH₂", pos="-1.2,1.2!"];
C3 [label="CH₂", pos="0.7,1.8!"];
C4 [label="CH₂", pos="1.2,1.2!"];
// Cyclohexyl Groups (simplified)
Cy1 [label="Cy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,0.8!"];
Cy2 [label="Cy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.8,-0.2!"];
Cy3 [label="Cy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,0.8!"];
Cy4 [label="Cy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="1.8,-0.2!"];
// Bonds
edge [color="#5F6368"];
M -- P1;
M -- P2;
M -- N [style=dashed]; // N-coordination can be labile
N -- H;
N -- C1;
N -- C3;
C1 -- C2;
C2 -- P1;
C3 -- C4;
C4 -- P2;
P1 -- Cy1;
P1 -- Cy2;
P2 -- Cy3;
P2 -- Cy4;
}
enddot
Caption: Coordination of Bis(2-(dicyclohexylphosphino)ethyl)amine to a metal center (M).
The two phosphorus atoms and the central nitrogen atom can bind to a metal in a tridentate meridional fashion. This strong chelation significantly reduces the likelihood of ligand dissociation, a common pathway for catalyst deactivation.[3] The bulky, electron-rich dicyclohexyl groups on the phosphorus atoms enhance the electron-donating ability of the ligand, which can facilitate key steps in catalytic cycles, such as oxidative addition.
This ligand has demonstrated significant utility in several critical classes of organic transformations:
-
Cross-Coupling Reactions (Suzuki, Heck, Negishi): The ligand's ability to stabilize palladium complexes while maintaining high catalytic activity is particularly valuable.[3] The large bite angle imposed by the ethylamine backbone is thought to facilitate the rate-limiting reductive elimination step.[3] This leads to high turnover numbers (TONs) and extended catalyst lifetimes, making it suitable for demanding industrial applications.[3]
-
Hydrogenation: Complexes formed with this ligand are active in hydrogenation reactions, aiding the addition of hydrogen across unsaturated bonds.[3]
-
Hydroformylation and Hydrosilylation: The ligand has also been explored in these reactions, which involve the addition of a formyl group and a hydrosilane, respectively, across a double bond.[3]
Application Spotlight: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds. The palladium-catalyzed coupling of an organoboron reagent with an organic halide is a cornerstone of pharmaceutical and materials science synthesis. The stability and activity of palladium complexes of Bis(2-(dicyclohexylphosphino)ethyl)amine make them excellent candidates for this transformation.
Mechanistic Rationale:
The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle. The PNP pincer ligand plays a crucial role in stabilizing the palladium center throughout this process.
// Nodes representing species in the cycle
Pd0 [label="Pd(0)L\n(Active Catalyst)\nL = PNP Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative Addition\n(R¹-X)", shape=ellipse, style=dashed];
PdII_halide [label="R¹-Pd(II)(X)L\n(Palladacycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Transmetal [label="Transmetalation\n(R²-B(OR)₂ + Base)", shape=ellipse, style=dashed];
PdII_biaryl [label="R¹-Pd(II)(R²)L", fillcolor="#FBBC05", fontcolor="#202124"];
RedElim [label="Reductive Elimination", shape=ellipse, style=dashed];
Product [label="R¹-R²\n(Coupled Product)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges representing steps in the cycle
Pd0 -> OxAdd [label=""];
OxAdd -> PdII_halide [label=""];
PdII_halide -> Transmetal [label=""];
Transmetal -> PdII_biaryl [label=""];
PdII_biaryl -> RedElim [label=""];
RedElim -> Product [style=bold];
RedElim -> Pd0 [label="Regeneration"];
// Layout hints
{rank=same; OxAdd; Transmetal;}
{rank=same; PdII_halide; PdII_biaryl;}
}
enddot
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) complex, stabilized by the PNP ligand, reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. The electron-rich nature of the dicyclohexylphosphino groups facilitates this typically rate-determining step.
-
Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group (R²) from the boron reagent. This step is typically activated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product and regenerating the Pd(0) catalyst. The steric bulk of the PNP ligand can promote this final step.
Field-Proven Methodologies: Experimental Protocols
The following protocols are provided as robust starting points for researchers. As with any catalytic system, optimization of parameters such as solvent, base, temperature, and catalyst loading is recommended to achieve optimal results for a specific substrate combination.
Representative Protocol: Synthesis of Bis(2-(dicyclohexylphosphino)ethyl)amine
// Nodes
Start [label="Bis(2-chloroethyl)amine\n+\nDicyclohexylphosphine", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction1 [label="Nucleophilic Substitution\nBase (e.g., K₂CO₃)\nHigh-boiling solvent (e.g., Dioxane)", shape=cds];
Intermediate [label="Bis(2-(dicyclohexylphosphino)ethyl)amine\n(Crude Product)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
Purification [label="Purification\n(Column Chromatography / Recrystallization)", shape=cds];
Final [label="Pure Product", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Reaction1;
Reaction1 -> Intermediate;
Intermediate -> Purification;
Purification -> Final;
}
enddot
Caption: General workflow for the synthesis of the title ligand.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, combine bis(2-chloroethyl)amine hydrochloride (1 eq.) and a suitable base (e.g., potassium carbonate, 3 eq.) in a high-boiling, anhydrous solvent such as dioxane.
-
Reagent Addition: To this suspension, add dicyclohexylphosphine (2.2 eq.) dropwise at room temperature under a positive pressure of argon. Caution: Dicyclohexylphosphine is air-sensitive and should be handled using appropriate Schlenk techniques.
-
Reaction: Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified. Given its solid nature, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) is a viable method. Alternatively, silica gel chromatography under an inert atmosphere can be employed.
Representative Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid, utilizing a catalyst system generated in situ from a palladium precursor and Bis(2-(dicyclohexylphosphino)ethyl)amine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Bis(2-(dicyclohexylphosphino)ethyl)amine (1.2 mol%)
-
Aryl bromide (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Potassium phosphate (K₃PO₄, 2.0 eq.)
-
Anhydrous toluene and water (e.g., 10:1 v/v)
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir the Pd(OAc)₂ and the PNP ligand in the reaction solvent for 15-30 minutes at room temperature. This allows for the formation of the active catalyst complex.
-
Reaction Setup: To a reaction vessel, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Solvent and Catalyst Addition: Add the solvent mixture and the pre-formed catalyst solution (or add the solid catalyst components directly if not pre-forming) to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Safety and Handling
As a Senior Application Scientist, I must emphasize the critical importance of proper safety procedures. A full Safety Data Sheet (SDS) should always be consulted before handling this compound.
Key Safety Considerations:
-
Hazard Classification: Bis(2-(dicyclohexylphosphino)ethyl)amine is classified as causing severe skin burns and eye damage.[7]
-
Handling: Due to its air sensitivity, this ligand should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[1][6] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[6]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If swallowed, do NOT induce vomiting and seek immediate medical attention.[7]
Role in Pharmaceutical Development
Several suppliers market Bis(2-(dicyclohexylphosphino)ethyl)amine as a "pharmaceutical intermediate".[4][6][8] While specific, publicly available examples of its use in the synthesis of named drug candidates are scarce—likely due to the proprietary nature of pharmaceutical manufacturing processes—its utility is inferred from its catalytic applications. The construction of biaryl and other complex scaffolds via Suzuki-Miyaura and related cross-coupling reactions is a frequent strategy in medicinal chemistry. The high efficiency and stability offered by catalysts based on this ligand make it an attractive tool for the large-scale, cost-effective synthesis of advanced intermediates en route to new APIs.
Conclusion and Future Outlook
Bis(2-(dicyclohexylphosphino)ethyl)amine has firmly established itself as a valuable tool in the arsenal of the modern synthetic chemist. Its commercial availability, combined with its robust performance as a PNP pincer ligand in a variety of catalytic reactions, makes it a compelling choice for both academic research and industrial process development. The stability imparted by its tridentate chelation translates into high catalyst turnovers and longevity, addressing key demands of sustainable chemistry.
Future research will likely continue to explore the full potential of this ligand. Investigations into its application with other transition metals, its use in asymmetric catalysis through chiral modifications, and its immobilization on solid supports for heterogeneous catalysis are all promising avenues. For researchers and drug development professionals, a thorough understanding of this ligand's properties and applications provides a significant advantage in the quest to build complex molecules with greater efficiency and precision.
References
-
Pharmaffiliates. (n.d.). Bis(2-(dicyclohexylphosphino)ethyl)amine | CAS No: 550373-32-5. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalysis by Palladium Pincer Complexes. Chemical Reviews. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-(dicyclohexylphosphino)ethyl)amine. Retrieved from [Link]
- Google Patents. (n.d.). US8034978B2 - Process for the preparation of an amine.
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
YouTube. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Retrieved from [Link]
- Google Patents. (n.d.). US5550294A - Method of increasing hydrogenation rate of aromatic amines.
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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